molecular formula C17H19NO4 B291650 N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

Cat. No. B291650
M. Wt: 301.34 g/mol
InChI Key: QEXDGOZGBZNPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 331.4 g/mol.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide works by inhibiting the activity of NAMPT, which is an essential enzyme for the production of NAD+. NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to reduce the levels of various inflammatory cytokines, which are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide is its specificity for NAMPT, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has limitations, including poor solubility and low bioavailability, which can limit its effectiveness in vivo.

Future Directions

Future research on N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new NAMPT inhibitors with improved properties could also be an area of future research.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with ethoxybenzene in the presence of a base, followed by the addition of an amine to form the final product. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to be effective in inhibiting the activity of the enzyme NAMPT, which is involved in the production of NAD+.

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-4-22-14-8-6-5-7-13(14)17(19)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

QEXDGOZGBZNPOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.